1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound with the linear formula C11H13N3O2. Its CAS Number is 878218-58-7 and it has a molecular weight of 219.25 .
Molecular Structure Analysis
The molecular structure of “1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is characterized by a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound . This core is substituted at the 1-position with an isopropyl group and at the 6-position with a methyl group .
Scientific Research Applications
Kinase Inhibition
Pyrazolopyridines, which include the compound , have been shown to inhibit the activity of various kinases. Kinases are enzymes involved in numerous cellular processes, and their inhibition is a promising strategy for the development of drugs for cancer, inflammatory diseases, and other conditions.
Suzuki–Miyaura Cross-Coupling
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Thiophene Derivatives
Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound , being a heterocyclic compound, could potentially be used in the synthesis of thiophene derivatives .
Antifungal Activity
In the electrostatic region, the benzene ring of the indazole hovered in the blue blocks . This indicates that electropositivity was beneficial for the antifungal activity .
Synthesis of Porphyrin
The compound could potentially be used in the synthesis of meso-substituted trans-A2B2-porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).
Biginelli Reaction
The compound could potentially be used in the Biginelli reaction . This is a one-pot multicomponent reaction that allows the synthesis of a variety of heterocyclic compounds .
Future Directions
properties
IUPAC Name |
6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)14-10-8(5-12-14)4-9(11(15)16)7(3)13-10/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHJJQGNCUDYOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.